molecular formula C6H10N2O2 B13745703 2,3-Diazabicyclo(2.2.2)oct-2-ene 2,3-dioxide CAS No. 36479-80-8

2,3-Diazabicyclo(2.2.2)oct-2-ene 2,3-dioxide

Cat. No.: B13745703
CAS No.: 36479-80-8
M. Wt: 142.16 g/mol
InChI Key: KQTDJBAPOKEJFF-UHFFFAOYSA-N
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Description

2,3-Diazabicyclo(222)oct-2-ene 2,3-dioxide is a chemical compound with the molecular formula C₆H₁₀N₂O It is known for its unique bicyclic structure, which consists of a diazabicyclo octane framework with an additional dioxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diazabicyclo(2.2.2)oct-2-ene 2,3-dioxide typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate diazo compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process also incorporates purification steps such as distillation and crystallization to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

2,3-Diazabicyclo(2.2.2)oct-2-ene 2,3-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2,3-Diazabicyclo(2.2.2)oct-2-ene 2,3-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Diazabicyclo(2.2.2)oct-2-ene 2,3-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. Its unique structure allows it to bind to target molecules with high specificity, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diazabicyclo(2.2.2)oct-2-ene: This compound shares the bicyclic framework but lacks the dioxide group.

    Bicyclo(2.2.2)octane: A similar bicyclic compound without the diaza and dioxide functionalities.

    2,3-Diazabicyclo(2.2.2)oct-2-ene,2-oxide: Another related compound with a single oxide group.

Uniqueness

2,3-Diazabicyclo(2.2.2)oct-2-ene 2,3-dioxide is unique due to the presence of both the diaza and dioxide functionalities, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds.

Properties

CAS No.

36479-80-8

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

3-oxido-3-aza-2-azoniabicyclo[2.2.2]octane 2-oxide

InChI

InChI=1S/C6H10N2O2/c9-7-5-1-2-6(4-3-5)8(7)10/h5-6H,1-4H2

InChI Key

KQTDJBAPOKEJFF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1N([N+]2=O)[O-]

Origin of Product

United States

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